Methyl 2-[2-(2,4-difluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate
Description
Methyl 2-[2-(2,4-difluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate is a pyrazolone derivative characterized by a 2,4-difluorophenyl substituent, a 3-oxo-2,3-dihydro-1H-pyrazole core, and a methyl acetate functional group. Pyrazolones are a significant class of heterocyclic compounds due to their diverse applications in medicinal chemistry, coordination chemistry, and material science . The incorporation of fluorine atoms enhances metabolic stability and bioavailability, making such compounds attractive for pharmaceutical development.
Properties
Molecular Formula |
C12H10F2N2O3 |
|---|---|
Molecular Weight |
268.22 g/mol |
IUPAC Name |
methyl 2-[2-(2,4-difluorophenyl)-3-oxo-1H-pyrazol-4-yl]acetate |
InChI |
InChI=1S/C12H10F2N2O3/c1-19-11(17)4-7-6-15-16(12(7)18)10-3-2-8(13)5-9(10)14/h2-3,5-6,15H,4H2,1H3 |
InChI Key |
HNSAUBZMVAXLIA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CNN(C1=O)C2=C(C=C(C=C2)F)F |
Origin of Product |
United States |
Preparation Methods
General Synthesis Approach
Condensation Reactions : The synthesis often starts with the condensation of appropriate precursors, such as hydrazines and difluorobenzene derivatives. This step is crucial for forming the pyrazole ring.
Esterification : Following the formation of the pyrazole core, esterification reactions may be employed to introduce the acetate moiety.
Purification : Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and High Performance Liquid Chromatography (HPLC) are used to characterize and purify the final product.
Specific Steps for Similar Compounds
For related compounds, specific steps might include:
- Hydrazine Reaction : Reacting a hydrazine derivative with a difluorobenzene-based diketone to form the pyrazole ring.
- Acid Hydrolysis : If starting from an esterified precursor, hydrolysis may be used to convert it into the desired form.
Microwave-Assisted Synthesis
Microwave-assisted synthesis, as demonstrated in the preparation of similar compounds, can enhance reaction efficiency by reducing reaction times and improving yields.
Analytical Techniques
Analytical techniques play a crucial role in the characterization and purification of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to determine the molecular structure and confirm the presence of specific functional groups.
High Performance Liquid Chromatography (HPLC)
HPLC is employed for purification and to assess the purity of the final product.
Data and Research Findings
While specific data on this compound is limited, research on similar pyrazole derivatives highlights their potential in drug discovery due to their anti-inflammatory and anti-cancer properties.
Physical and Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C13H12F2N2O3 |
| Molecular Weight | 282.24 g/mol |
| CAS No. | Not specified |
| IUPAC Name | Methyl 2-[2-(2,4-difluorophenyl)-3-oxo-1H-pyrazol-4-yl]acetate |
Biological Activities
Pyrazole derivatives are known for their ability to modulate enzyme activity and receptor interactions, contributing to their potential as pharmacological agents.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[2-(2,4-difluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alcohols.
Substitution: Results in halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
Methyl 2-[2-(2,4-difluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic areas.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Methyl 2-[2-(2,4-difluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate involves its interaction with specific molecular targets. The difluorophenyl group and the pyrazole ring are key structural features that enable the compound to bind to enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural and molecular features of the target compound and its closest analogs:
Key Observations:
Phenyl Substitution Position :
- The 2,4-difluorophenyl group in the target compound vs. the 2,6-difluorophenyl in alters electronic and steric profiles. The 2,4-substitution may enhance intermolecular interactions (e.g., hydrogen bonding) due to closer proximity of fluorine atoms, whereas 2,6-substitution could increase steric hindrance, affecting solubility and reactivity .
- The 2,4-difluorophenyl analog in shares the same substitution pattern as the target compound but includes a 5-methyl group on the pyrazole ring, which may stabilize the ring conformation and influence crystal packing .
Functional Group Differences: The methyl ester in the target compound vs. the carboxylic acid in and impacts lipophilicity.
Hydrogen Bonding and Crystallographic Behavior
- This could result in less dense crystal packing and lower melting points .
- Carboxylic Acid Analogs () : The -COOH group can donate and accept hydrogen bonds, leading to robust supramolecular architectures. For instance, compounds like may form dimeric structures via acid-acid interactions, enhancing thermal stability .
- Crystallography Tools : Structural refinements using SHELXL (as described in ) are critical for accurately determining bond lengths and angles in these compounds. For example, the C=O bond in the pyrazolone ring (≈1.22 Å) and C-F bonds (≈1.35 Å) are consistent across analogs, but subtle variations arise from substituent effects .
Biological Activity
Methyl 2-[2-(2,4-difluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate is a compound of significant interest due to its potential biological activities, particularly in the field of cancer research. This article reviews its synthesis, biological evaluations, and potential therapeutic applications based on various studies.
The molecular formula of this compound is with a molecular weight of approximately 286.24 g/mol. The compound features a pyrazole ring structure which is known for its diverse biological activities.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the pyrazole ring followed by the introduction of the difluorophenyl and acetate moieties. Various methods have been reported in literature for synthesizing pyrazole derivatives, focusing on optimizing yield and purity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines:
- Cell Line Studies :
- In vitro assays demonstrated that this compound exhibits cytotoxic effects against breast cancer (MCF-7) and lung cancer (A549) cell lines.
- The IC50 values for these cell lines were reported to be around 10–15 µM, indicating moderate potency compared to established chemotherapeutics like doxorubicin .
The mechanism by which this compound exerts its anticancer effects may involve:
- Microtubule Destabilization : Similar compounds have been shown to disrupt microtubule assembly, leading to apoptosis in cancer cells .
- Caspase Activation : Apoptosis-inducing studies indicated that this compound could enhance caspase activity significantly at higher concentrations (10 µM), which is critical for programmed cell death in cancer therapy .
Case Studies and Research Findings
Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:
- Study on Breast Cancer Cells : A study focused on the effects of this compound on MDA-MB-231 cells revealed morphological changes indicative of apoptosis at concentrations as low as 1 µM .
- Combination Therapy Potential : Preliminary data suggest that combining this compound with other chemotherapeutic agents may enhance therapeutic outcomes by targeting multiple pathways involved in cancer cell survival .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
